Neutrophil Superoxide Inhibition in fMLP-Induced Burst
Fanetizole markedly inhibits neutrophil superoxide production in response to the chemotactic factor f-Met-Leu-Phe (fMLP), achieving a 41.3 ± 3.9% reduction at 250 µM [1]. This effect is stimulus-specific and dose-dependent, with no inhibition observed at 1 or 10 µM. Importantly, Fanetizole does not affect random migration, phagocytosis, or degranulation, distinguishing its selective mechanism from broad-spectrum neutrophil suppressors [1].
| Evidence Dimension | fMLP-induced superoxide production inhibition (%) |
|---|---|
| Target Compound Data | 41.3 ± 3.9% inhibition at 250 µM |
| Comparator Or Baseline | Vehicle control (0% inhibition) |
| Quantified Difference | 41.3% absolute reduction relative to control |
| Conditions | Isolated normal human neutrophils; superoxide measured by cytochrome c reduction; fMLP as stimulus |
Why This Matters
Quantitative superoxide inhibition with preserved phagocytic function suggests a targeted anti-inflammatory profile, valuable for studies aiming to dissect oxidative versus phagocytic neutrophil contributions in arthritis.
- [1] Styrt, B., Rocklin, R. E., & Klempner, M. S. (1985). Inhibition of neutrophil superoxide production by fanetizole. Inflammation, 9(3), 233–244. View Source
